molecular formula C23H26N2O4S B301174 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Numéro de catalogue B301174
Poids moléculaire: 426.5 g/mol
Clé InChI: ZDCKDNINEZLETI-UBWZAKNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. These GTPases play a crucial role in cell signaling and are involved in various cellular processes such as cell migration, proliferation, and differentiation. EHT 1864 has been extensively studied for its potential use in cancer therapy, as well as in the treatment of other diseases such as inflammation and cardiovascular diseases.

Mécanisme D'action

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 targets the Rho family of small GTPases, which are involved in various cellular processes such as cell migration, proliferation, and differentiation. These GTPases are activated by binding to GTP and are inactivated by hydrolysis of GTP to GDP. 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 inhibits the activity of Rho GTPases by binding to their nucleotide-binding site, preventing the exchange of GDP for GTP and thereby blocking their activation.
Biochemical and physiological effects:
5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in various cell types.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 in lab experiments is its specificity for Rho GTPases. This allows for the selective inhibition of Rho GTPases without affecting other cellular processes. However, one limitation of using 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which could lead to off-target effects.

Orientations Futures

There are several future directions for the study of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864. One area of interest is the development of more potent analogs of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 that could be used in cancer therapy. Another area of interest is the study of the effects of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 on other cellular processes, such as autophagy and apoptosis. Additionally, the use of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to determine its potential as a synergistic treatment option.

Méthodes De Synthèse

The synthesis of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 involves the reaction of 2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction proceeds via a condensation reaction, resulting in the formation of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 as a yellow solid.

Applications De Recherche Scientifique

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of Rho GTPases, which are often overexpressed in cancer cells and play a crucial role in tumor progression and metastasis. Inhibition of Rho GTPases by 5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one 1864 has been shown to reduce tumor growth and metastasis in various cancer models.

Propriétés

Nom du produit

5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Formule moléculaire

C23H26N2O4S

Poids moléculaire

426.5 g/mol

Nom IUPAC

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O4S/c1-4-14-25-22(27)20(15-16-8-7-9-19(21(16)26)29-6-3)30-23(25)24-17-10-12-18(13-11-17)28-5-2/h7-13,15,26H,4-6,14H2,1-3H3/b20-15-,24-23?

Clé InChI

ZDCKDNINEZLETI-UBWZAKNHSA-N

SMILES isomérique

CCCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

SMILES canonique

CCCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)SC1=NC3=CC=C(C=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.